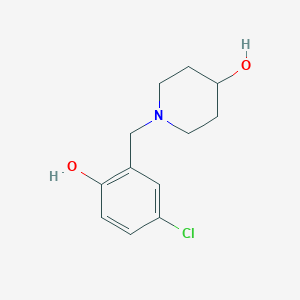
1-(5-Chloro-2-hydroxybenzyl)pipéridin-4-ol
Vue d'ensemble
Description
“1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols against 20 test microorganisms was studied .Applications De Recherche Scientifique
Signification pharmacologique
Les dérivés de la pipéridine, y compris le 1-(5-Chloro-2-hydroxybenzyl)pipéridin-4-ol, sont présents dans plus de vingt classes de produits pharmaceutiques. Ils sont cruciaux dans la conception de médicaments en raison de leur rôle important dans l'industrie pharmaceutique. La structure du composé permet des réactions intra- et intermoléculaires conduisant à divers dérivés, qui sont essentiels pour synthétiser des molécules biologiquement actives utilisées dans les médicaments .
Applications anticancéreuses
Le noyau de la pipéridine est une caractéristique commune dans de nombreux agents anticancéreux. Les dérivés de la pipéridine ont été utilisés dans le développement de médicaments ciblant divers types de cancer. La flexibilité structurelle du this compound en fait un candidat potentiel pour la création de nouveaux composés anticancéreux par des modifications synthétiques .
Propriétés neuroprotectrices
Des composés contenant un groupement pipéridine, tels que le this compound, se sont montrés prometteurs en neuroprotection. Ils peuvent offrir des avantages thérapeutiques dans les maladies neurodégénératives comme la maladie d'Alzheimer en inhibant ou en modulant les voies qui conduisent aux dommages neuronaux .
Effets antimicrobiens et antifongiques
Les dérivés de la pipéridine sont connus pour leurs propriétés antimicrobiennes et antifongiques. Les éléments structuraux du this compound peuvent être optimisés pour améliorer ces effets, ce qui le rend précieux pour le développement de nouveaux agents antimicrobiens et antifongiques .
Utilisations analgésiques et anti-inflammatoires
Le potentiel analgésique et anti-inflammatoire des dérivés de la pipéridine est bien documenté. Le this compound pourrait être utilisé pour synthétiser de nouveaux médicaments antidouleur qui agissent sur des cibles biologiques spécifiques pour réduire la douleur et l'inflammation .
Applications cardiovasculaires
Les composés de la pipéridine ont été explorés pour leurs effets cardiovasculaires. Le this compound peut contribuer au développement de médicaments qui gèrent l'hypertension et d'autres affections cardiovasculaires en affectant le tonus du muscle lisse vasculaire et la fréquence cardiaque .
Potentiel antiviral et antipaludique
La recherche a montré que les dérivés de la pipéridine peuvent être efficaces contre les infections virales et paludéennes. La structure chimique du this compound fournit un cadre pour la création de composés qui pourraient inhiber le cycle de vie de divers agents pathogènes .
Activité antioxydante
Les alcaloïdes naturels de la pipéridine présentent de puissantes propriétés antioxydantes. En tant que dérivé synthétique, le this compound pourrait également présenter des capacités antioxydantes, qui pourraient être exploitées dans des applications thérapeutiques pour lutter contre les maladies liées au stress oxydatif .
Mécanisme D'action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Target of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. They can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target of action .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include the physiological environment in the body (such as pH and temperature), as well as external factors like storage conditions .
Orientations Futures
Propriétés
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCPYRIIYFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1488315.png)
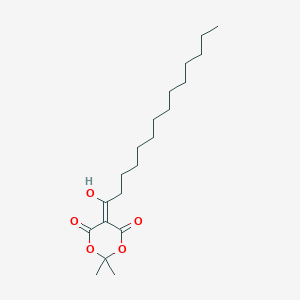


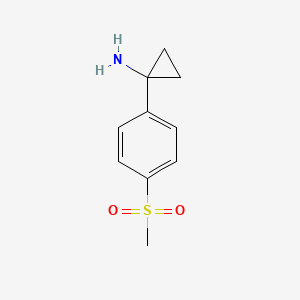


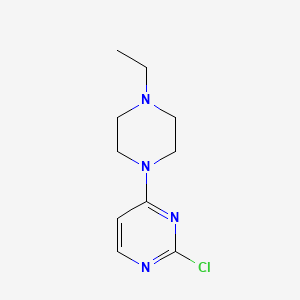
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
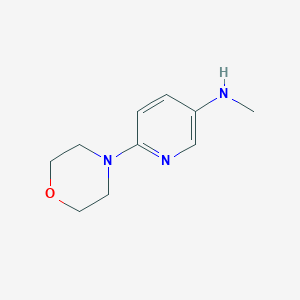
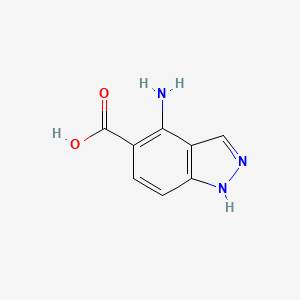
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)